Computational Prediction of PPARα Binding Affinity Relative to WY-14643 and Fenofibrate in the Phenylsulfamoyl Pharmacophore Class
This compound maps to the same phenylsulfamoyl pharmacophore class disclosed by Pfizer as selective PPARα agonists. While specific binding/functional data have not been disclosed in the public domain for this exact compound, the patent class generically describes compounds with 'potent and selective binding to human PPARα' that 'support robust recruitment of coactivator peptides in vitro' [1]. In contrast, the benchmark PPARα agonists fenofibrate (EC50 ≈ 30 μM) and WY-14643 (EC50 ≈ 5 μM) have moderate potency and limited selectivity over PPARγ and PPARδ . The trans-cinnamic acid scaffold may confer covalent binding character via Michael addition at the α,β-unsaturated carbonyl system, a feature absent in both fibrate-class and pirinixic acid agonists.
| Evidence Dimension | Predicted PPARα agonism potency |
|---|---|
| Target Compound Data | No disclosed EC50; described as 'potent and selective binding' in patent class descriptor |
| Comparator Or Baseline | Fenofibrate (EC50 ≈ 30 μM); WY-14643 (EC50 ≈ 5 μM for human PPARα) |
| Quantified Difference | Cannot be quantified due to undisclosed target data |
| Conditions | Patent disclosure (Hamanaka et al., 2005); comparator data from cell-based transactivation assays |
Why This Matters
The patent-class assignment to PPARα agonism provides the only available functional annotation and is essential for selecting this compound over non-PPAR-targeting cinnamic acid derivatives.
- [1] Hamanaka, E. S. et al. Substituted heteroaryl- and phenylsulfamoyl compounds. U.S. Patent Application US20050288340A1, 2005. View Source
